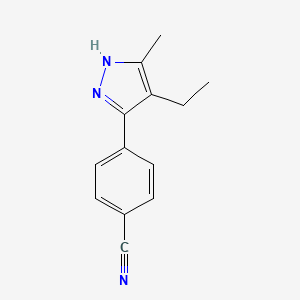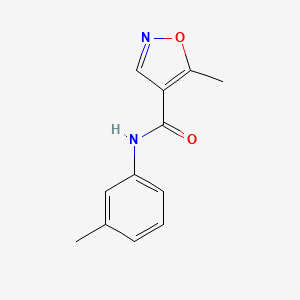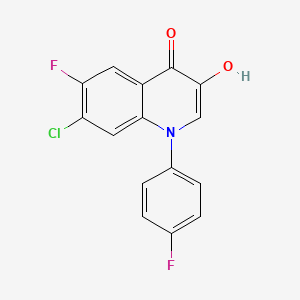![molecular formula C17H12N2O2S B12892647 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features a unique combination of benzothiazole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 2-methylbenzo[d]thiazole with appropriate isoxazole derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol in dimethylformamide (DMF), followed by the addition of benzyl bromide derivatives and potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-infective properties.
作用機序
The mechanism of action of 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects . Additionally, its anti-cancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Thiazole-based pyrazoles: These compounds also contain a thiazole ring and have been studied for their anti-cancer and anti-infective properties.
Uniqueness
4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C17H12N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O2S/c1-19-12-9-5-6-10-13(12)22-16(19)14-15(18-21-17(14)20)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- |
InChIキー |
CDQLESOBPJTXCK-PEZBUJJGSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=NOC3=O)C4=CC=CC=C4 |
正規SMILES |
CN1C2=CC=CC=C2SC1=C3C(=NOC3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

